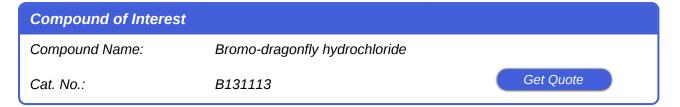


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Bromo-Dragonfly Hydrochloride: A Comprehensive Toxicological Profile and Safety Assessment

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-Dragonfly hydrochloride (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride) is a potent and long-acting synthetic hallucinogen of the phenethylamine class. Its unique chemical structure, resembling a dragonfly, gives rise to complex pharmacology and significant toxicological concerns. This technical guide provides an in-depth analysis of the current scientific understanding of Bromo-Dragonfly's toxicological profile, safety considerations, and the experimental methodologies used for its characterization. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the risks associated with this compound and to provide a framework for its detection and study.

Introduction

First synthesized in 1998 for research into the serotonin 5-HT2A receptor, Bromo-Dragonfly has since emerged as a potent and dangerous recreational drug.[1] Its high potency, prolonged duration of action (up to 3 days), and steep dose-response curve contribute to a high risk of overdose.[2] Numerous cases of severe toxicity and fatalities have been reported, underscoring the critical need for a comprehensive understanding of its pharmacological and



toxicological properties.[3][4] This document synthesizes the available scientific literature to provide a detailed overview of Bromo-Dragonfly's effects on biological systems.

Pharmacodynamics: Mechanisms of Action

The primary pharmacological effects of Bromo-Dragonfly are mediated through its interaction with serotonergic and monoaminergic systems.

Serotonin Receptor Affinity

Bromo-Dragonfly is a potent agonist at several serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is the primary target for classic hallucinogens.[4] The R-(-)-enantiomer is the more pharmacologically active stereoisomer.[5] Its affinity for various serotonin receptors is summarized in the table below.

Table 1: Receptor Binding Affinities of Bromo-Dragonfly

Receptor	Binding Affinity (Ki, nM)	Reference
5-HT2A	0.04	[6]
5-HT2B	High Affinity	[7]
5-HT2C	High Affinity	[7]

Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

Monoamine Oxidase Inhibition

In addition to its activity at serotonin receptors, Bromo-Dragonfly is a potent competitive inhibitor of monoamine oxidase A (MAO-A).[8] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an increase in the synaptic levels of these neurotransmitters, contributing to the psychoactive effects and potential for toxicity, including serotonin syndrome.

Table 2: MAO-A Inhibition Data for Bromo-Dragonfly



Parameter	Value	Reference
Inhibition Type	Competitive	[8]
Κί (μΜ)	0.352	[8]

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Bromo-Dragonfly is characterized by predicted high absorption and resistance to metabolism, contributing to its long duration of action and potential for accumulation.

Absorption and Distribution

In silico studies predict high gastrointestinal absorption and the ability to cross the blood-brain barrier, which is consistent with its central nervous system effects.[9]

Metabolism

In vitro studies using pooled human liver microsomes (HLM) and human liver cytosol (HLC) have shown that Bromo-Dragonfly is resistant to metabolism by the major drug-metabolizing enzymes.[8] This lack of significant metabolism is a key factor in its prolonged duration of action.

Excretion

The primary route of excretion for Bromo-Dragonfly is predicted to be via the renal system.[9]

Toxicology and Safety Considerations

The high potency and complex pharmacology of Bromo-Dragonfly are associated with a significant risk of severe and life-threatening toxicity.



Acute Toxicity and Overdose

Overdose of Bromo-Dragonfly can lead to a range of severe symptoms, including:

- Psychiatric: Prolonged and terrifying hallucinations, agitation, confusion, and psychosis.[1]
- Cardiovascular: Tachycardia, hypertension, and severe vasoconstriction.[3]
- Neurological: Seizures.[1]
- Other: Hyperthermia, rhabdomyolysis, and multi-organ failure.

Vasoconstrictive Effects

A particularly dangerous aspect of Bromo-Dragonfly toxicity is its potent vasoconstrictive effect, which can lead to severe peripheral ischemia, necrosis, and in some cases, the need for amputation of extremities.[1] This effect is likely mediated by its agonist activity at α -adrenergic and 5-HT2A receptors in blood vessels.

Fatalities and Toxic Concentrations

Several fatalities have been attributed to Bromo-Dragonfly ingestion.[3][4] Post-mortem toxicological analyses have identified the presence of the drug in various biological matrices.

Table 3: Reported Concentrations of Bromo-Dragonfly in Biological Samples from Case Reports

Sample Matrix	Concentration	Case Details	Reference
Femoral Blood	0.0047 mg/kg	Fatal poisoning	[3]
Urine	0.033 mg/kg	Fatal poisoning	[3]
Vitreous Humour	0.0005 mg/kg	Fatal poisoning	[3]
Blood	0.6 - 2.0 μg/L	Mass poisoning (non- fatal)	[4]
Urine	1.6 - 35 μg/L	Mass poisoning (non- fatal)	[4]



Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments used in the toxicological and pharmacological assessment of Bromo-Dragonfly. These protocols are based on established methods for similar psychoactive substances.

5-HT2A Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of Bromo-Dragonfly for the human 5-HT2A receptor.

Materials:

- Human recombinant 5-HT2A receptor membranes (e.g., from HEK293 cells)
- [3H]Ketanserin (radioligand)
- · Bromo-Dragonfly hydrochloride
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of Bromo-Dragonfly hydrochloride in assay buffer.
- In a 96-well microplate, add in the following order:
 - Assay buffer



- [3H]Ketanserin (at a final concentration near its Kd)
- Bromo-Dragonfly hydrochloride dilution or vehicle (for total binding) or a saturating concentration of a known 5-HT2A antagonist (for non-specific binding).
- Human 5-HT2A receptor membranes.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity on the filters using a microplate scintillation counter.
- Calculate the specific binding at each concentration of Bromo-Dragonfly and determine the IC50 and Ki values using non-linear regression analysis.

In Vitro MAO-A Inhibition Assay (Illustrative Protocol)

This protocol outlines a method to determine the inhibitory potential of Bromo-Dragonfly on human monoamine oxidase A.

Materials:

- Human recombinant MAO-A enzyme
- Kynuramine (MAO substrate)
- Bromo-Dragonfly hydrochloride
- Clorgyline (positive control inhibitor)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- 96-well microplates



Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of Bromo-Dragonfly hydrochloride and clorgyline in assay buffer.
- In a 96-well microplate, add the human recombinant MAO-A enzyme and the Bromo-Dragonfly dilutions or control.
- Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate, kynuramine.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a strong acid or base).
- Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a fluorescence microplate reader (e.g., excitation at ~320 nm and emission at ~380 nm).
- Calculate the percentage of inhibition at each Bromo-Dragonfly concentration and determine the IC50 value.

Quantification of Bromo-Dragonfly in Whole Blood by LC-MS/MS (Illustrative Protocol)

This protocol describes a method for the extraction and quantification of Bromo-Dragonfly from whole blood samples using liquid chromatography-tandem mass spectrometry.

Sample Preparation (Protein Precipitation):

- To 100 μL of whole blood sample, add an internal standard (e.g., a deuterated analog of Bromo-Dragonfly).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the sample vigorously for 1 minute.



- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Bromo-Dragonfly from matrix components (e.g., starting at 5% B, ramping up to 95% B).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Bromo-Dragonfly and its internal standard.

Quantification:

- Generate a calibration curve using fortified blank blood samples with known concentrations of Bromo-Dragonfly.
- Quantify the concentration of Bromo-Dragonfly in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations Signaling Pathway



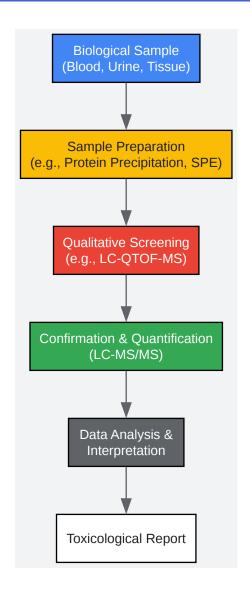


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Caption: Simplified signaling pathway of Bromo-Dragonfly at the 5-HT2A receptor and its inhibition of MAO-A.

Experimental Workflow



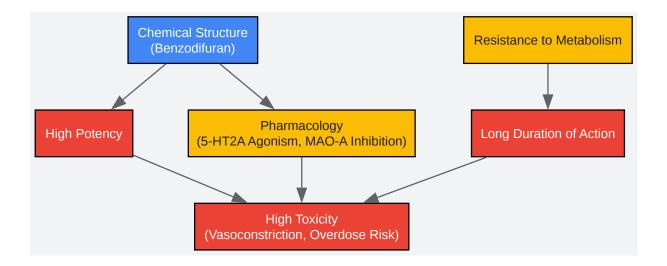


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Caption: General experimental workflow for the toxicological analysis of Bromo-Dragonfly.

Logical Relationships





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Caption: Logical relationships between the chemical properties and toxic effects of Bromo-Dragonfly.

Conclusion

Bromo-Dragonfly hydrochloride is a highly potent synthetic hallucinogen with a complex and dangerous toxicological profile. Its high affinity for the 5-HT2A receptor and its potent inhibition of MAO-A, combined with its resistance to metabolism, contribute to its profound psychoactive effects, long duration of action, and significant risk of severe and fatal toxicity. The information and experimental methodologies presented in this guide are intended to aid researchers in understanding, detecting, and mitigating the risks associated with this hazardous compound. Further research is warranted to fully elucidate its metabolic fate and the precise mechanisms underlying its severe vasoconstrictive effects.

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